3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Biological Activity
3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Fluorophenyl group : Enhances metabolic stability and bioavailability.
- Furan and thiophene moieties : Contribute to unique chemical properties and potential interactions with biological targets.
Pharmacological Properties
Research indicates that this compound may exhibit a variety of pharmacological effects, including:
- Antitumor activity : The compound's structure suggests potential interactions with cell signaling pathways involved in cancer progression.
- Enzyme inhibition : It may act as an inhibitor for specific enzymes, which could be relevant in treating diseases like fibrosis or inflammation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter cellular signaling pathways.
- Enzyme Interaction : The fluorine atom may enhance binding affinity to target enzymes or receptors, facilitating inhibition or activation.
Case Studies
-
Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 (Breast) 5.2 A549 (Lung) 4.8 - Anti-inflammatory Effects : In a model of induced inflammation, the compound reduced levels of pro-inflammatory cytokines significantly compared to controls, suggesting a potential application in inflammatory diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved through condensation reactions involving appropriate precursors.
- Functionalization : Introducing the furan and thiophene groups through coupling reactions.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-25-19(11-18(24-25)14-4-6-16(22)7-5-14)21(26)23-12-17(15-8-10-28-13-15)20-3-2-9-27-20/h2-11,13,17H,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOEOYLRCUMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.